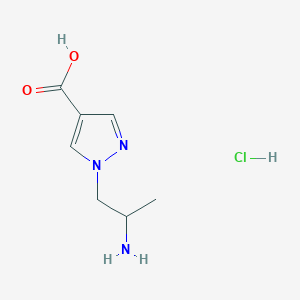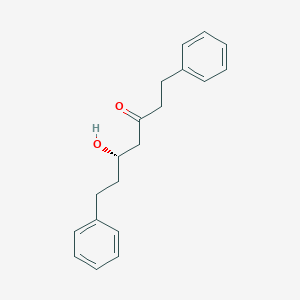![molecular formula C22H20N6O3S B2535864 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 852046-63-0](/img/structure/B2535864.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It has a molecular weight of 492.6g/mol and a molecular formula of C24H24N6O4S . This compound is part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against PARP-1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a pyrimidinone ring, a triazole ring, a phenyl ring, and a sulfanyl group . The exact spatial arrangement of these groups would require more detailed analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 492.6g/mol and a molecular formula of C24H24N6O4S . It has a complexity of 811, a rotatable bond count of 9, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 153 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Majithiya and Bheshdadia (2022) synthesized novel derivatives related to the compound , focusing on their antimicrobial activity against selected bacterial and fungal strains. The study employed different organic solvents for testing and utilized spectroscopic techniques like 1H NMR, infrared, and mass spectrometry for structure establishment. The findings highlight the potential of these pyrimidine-triazole derivatives in antimicrobial applications (Majithiya & Bheshdadia, 2022).
Crystal Structure Analysis
Research by Subasri et al. (2016) and (2017) focused on the crystal structure analysis of compounds closely related to the one . These studies provided insights into the molecular conformations and intramolecular hydrogen bond stabilizations, revealing the folded conformation about the methylene C atom of the thioacetamide bridge. Such analyses are crucial for understanding the molecular interactions and properties of these compounds (Subasri et al., 2016; Subasri et al., 2017).
Anticancer Properties
A study by Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new derivatives, including the compound of interest. This research demonstrated potent anticancer activity against several human cancer cell lines, suggesting the compound's utility in cancer treatment (Hafez & El-Gazzar, 2017).
Wirkmechanismus
This compound and others in its series are being studied for their potential as PARP-1 inhibitors . PARP-1 is a protein involved in DNA repair, and inhibitors of this protein can be used in combination with DNA-damaging cytotoxic agents to compromise the DNA repair mechanism of cancer cells, leading to cell death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-14-7-9-15(10-8-14)23-20(30)13-32-22-27-26-18(28(22)17-5-3-2-4-6-17)11-16-12-19(29)25-21(31)24-16/h2-10,12H,11,13H2,1H3,(H,23,30)(H2,24,25,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDWODAPVALLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535782.png)

![1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2535785.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)
![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)



